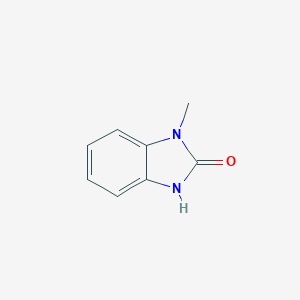

1-Methyl-2-benzimidazolinone

描述

Historical Context and Evolution of Benzimidazolone Chemistry

The journey of benzimidazolone chemistry is rooted in the broader history of its parent structure, benzimidazole (B57391). The benzimidazole nucleus was first synthesized in 1872. globalresearchonline.netscholarsresearchlibrary.com Its structural similarity to purines, components of DNA and other vital biomolecules, was noted by Woolley in 1944, which spurred investigation into its biological potential. ijarsct.co.infrontiersin.org The discovery that the benzimidazole ring is a key component of vitamin B12 further highlighted its biological significance. wikipedia.org

Early synthetic methods for producing the benzimidazole core, such as the Phillips–Ladenburg and Weidenhagen reactions, typically required harsh conditions, including high temperatures and strong acids, often resulting in low yields. rsc.org These classical methods involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes. globalresearchonline.netrsc.org

Over the decades, chemical synthesis has evolved significantly. The development of benzimidazolinones—the ketone-containing analogues—and their derivatives has been driven by the need for more efficient and versatile synthetic routes. Modern approaches include metal-free oxidative cyclization under hypervalent iodine catalysis and the use of flow chemistry, which offer higher yields and better control over the reaction products. nih.govmdpi.com The synthesis of 1-Methyl-2-benzimidazolinone (B9982) itself can be achieved through methods like the carbonylation and methylation of o-phenylenediamine (B120857) using dimethyl carbonate. lookchem.com This evolution from classical, high-energy procedures to sophisticated, catalyzed reactions reflects the broader advancements in synthetic organic chemistry and the sustained interest in the benzimidazolone scaffold.

Interdisciplinary Significance in Modern Scientific Domains

The this compound moiety is a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets, making it a valuable starting point for developing new therapeutic agents. frontiersin.orgnih.gov Its significance spans multiple scientific disciplines.

In medicinal chemistry and oncology , this compound is a cornerstone for designing potent enzyme inhibitors. Recent research has heavily focused on its use as a scaffold for developing inhibitors of Enhancer of zeste homolog 2 (EZH2), a protein implicated in various cancers, including B-cell lymphomas. nih.govbohrium.comacs.org By modifying the this compound core, scientists have created analogues with enhanced potency and metabolic stability. nih.govbohrium.com Furthermore, it has been integral to the discovery of molecules that disrupt the BCL6 protein-protein interaction, a key target in diffuse large B-cell lymphoma, leading to the development of compounds that can induce the degradation of the BCL6 oncoprotein. nih.gov

In neuroscience , derivatives of benzimidazolone are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov The scaffold has also been used to develop selective ligands for the sigma-2 receptor, which is a target for potential antinociceptive (pain-relieving) drugs. lookchem.com

Beyond medicine, in materials science , benzimidazolone derivatives are used in the creation of pigments and polymers, highlighting their industrial applications. nih.govcymitquimica.com The stable heterocyclic structure contributes to the desirable properties of these materials. The compound also serves as a key intermediate in the synthesis of other complex molecules, demonstrating its importance in fundamental organic synthesis. lookchem.com

Scope and Research Trajectories of this compound Studies

Current research on this compound is dynamic and primarily focused on leveraging its structural advantages for therapeutic applications. A major trajectory involves the rational design of highly selective and potent enzyme inhibitors. As demonstrated in recent 2024 studies, the this compound scaffold is being systematically modified to improve the efficacy of EZH2 inhibitors against both wild-type and mutated forms of the enzyme, a critical challenge in cancer therapy. nih.govbohrium.comresearchhub.com These studies emphasize enhancing properties such as metabolic stability and cellular potency. nih.govbohrium.com

Another significant research direction is the development of targeted protein degraders. Instead of merely inhibiting a protein's function, researchers are using the benzimidazolone core to create molecules that cause the complete degradation of disease-driving proteins like BCL6. nih.gov This approach represents a cutting-edge strategy in drug discovery.

The scope of research also extends to other therapeutic areas. Investigations into benzimidazolone derivatives as inhibitors of HIV-1 reverse transcriptase are ongoing, aiming to tackle viral resistance. jmchemsci.com Furthermore, the exploration of these compounds for treating neurodegenerative diseases continues to be an active field of research. nih.gov

From a chemical synthesis perspective, research is focused on creating more efficient, sustainable, and scalable production methods. This includes the optimization of reactions using flow chemistry and the discovery of novel catalytic systems to build upon the benzimidazolone core. nih.govmdpi.com These advancements are crucial for making these valuable compounds more accessible for research and potential commercial development.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-1,3-dihydro-2H-benzimidazol-2-one | thermofisher.com |

| Molecular Formula | C₈H₈N₂O | thermofisher.comfishersci.no |

| Molecular Weight | 148.16 g/mol | fishersci.no |

| Appearance | White to beige crystalline powder | thermofisher.comfishersci.no |

| Melting Point | 192°C to 196°C | thermofisher.com |

| CAS Number | 1849-01-0 | thermofisher.com |

Detailed Research Findings on this compound Derivatives

| Derivative / Study | Research Focus | Key Findings | Source(s) |

| Compound N40 | EZH2 Inhibition for B-cell Lymphoma | Showed superior inhibitory activity against wild-type EZH2 (IC₅₀ = 0.32 nM) compared to the reference drug tazemetostat (B611178). It was also highly potent against EZH2 mutants. nih.govbohrium.com | nih.govbohrium.com |

| CCT369260 | BCL6 Protein Degradation for Lymphoma | An orally bioavailable benzimidazolone derivative that was found to cause the degradation of the BCL6 oncoprotein in a lymphoma xenograft mouse model. | nih.gov |

| CM398 | Sigma-2 Receptor Ligand | A derivative structurally related to this compound that acts as a highly selective sigma-2 receptor ligand with potential antinociceptive effects. | lookchem.com |

| Various Derivatives | HIV-1 Reverse Transcriptase Inhibition | In silico studies identified novel benzimidazolone derivatives with high binding affinity to both wild-type and mutant forms of HIV-1 reverse transcriptase, suggesting potential as future antiviral agents. jmchemsci.com | jmchemsci.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343559 | |

| Record name | 1-Methyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-01-0 | |

| Record name | 1-Methyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 2 Benzimidazolinone and Its Structural Analogues

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the benzimidazolone ring have been well-established and are still widely used due to their reliability and accessibility of starting materials. These routes primarily involve condensation and cyclization reactions.

Condensation Reactions for Benzimidazolone Ring Formation

The formation of the benzimidazolone ring is frequently achieved through the condensation of an o-phenylenediamine (B120857) derivative with a carbonyl-containing reagent. One common method for the synthesis of 1-methyl-2-benzimidazolinone (B9982) involves the reaction of N-methyl-o-phenylenediamine with a suitable carbonyl source. For instance, the carbonylation and methylation of o-phenylenediamine using dimethyl carbonate (DMC) in the presence of lead catalysts like Pb(NO₃)₂ or Pb(OAc)₂ can yield this compound. lookchem.com This compound can also serve as an intermediate in the synthesis of 1,3-dimethyl-2-benzimidazolone. lookchem.com

Another classical approach utilizes phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI), to react with the diamine. The reaction of o-phenylenediamine with urea (B33335) in an organic solvent at elevated temperatures (100-200 °C) in the presence of a phase transfer catalyst is another effective method for preparing benzimidazolone, with yields reportedly up to 98.5%. google.com The use of urea is often preferred due to its lower toxicity compared to phosgene. semanticscholar.org

Cyclization Strategies in Benzimidazolone Synthesis

Intramolecular cyclization is a key strategy in forming the benzimidazolone core. These reactions often start from appropriately functionalized phenylurea derivatives. A palladium-catalyzed cascade reaction has been developed for the regioselective synthesis of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems. acs.org This method demonstrates high selectivity due to the chemoselective nature of two distinct C-N bond-forming processes. acs.org

Another approach involves the cyclization of o-phenylenediamines with carbon dioxide under pressure, which can be catalyzed by various systems, including alumina (B75360) (Al₂O₃), to produce 2-benzimidazolones. semanticscholar.org This method is considered a greener alternative as it utilizes CO₂, a readily available and non-toxic C1 source.

Multi-Step Reaction Sequences for Functionalized Derivatives

The synthesis of complex, functionalized benzimidazolone derivatives often requires multi-step reaction sequences. These sequences allow for the introduction of various substituents on the benzimidazolone scaffold, which is crucial for tuning the biological activity of the final molecule.

An example of a multi-step synthesis is the preparation of 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, a compound with anti-leukemic activity. mdpi.com This synthesis starts from commercially available 2-nitroaniline (B44862) and proceeds through an eight-step pathway. Key steps include the formation of a pyrrolo[1,2-a]quinoxaline (B1220188) core, followed by a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group, and subsequent functionalization and coupling with a piperidinyl-benzimidazolone moiety. mdpi.com Such multi-step syntheses highlight the modularity of benzimidazolone chemistry, allowing for the construction of complex molecular architectures. nih.govresearchgate.net

Innovations in Synthetic Protocols

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the use of hazardous reagents, modern synthetic chemistry has introduced innovative technologies. Flow chemistry and microwave-assisted synthesis have emerged as powerful tools for the efficient and sustainable production of benzimidazolones.

Flow Chemistry Applications for Benzimidazolone Core Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of the benzimidazolone scaffold has been successfully adapted to flow conditions.

A notable example is the flow-based synthesis of the benzimidazol-2-one (B1210169) core via the 1,1'-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamine. nih.gov This method was optimized using a design of experiment (DoE) approach and was successfully applied to the multigram-scale synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a key intermediate for anti-inflammatory drug discovery. nih.govmdpi.com The flow process involved mixing a solution of the N-substituted o-phenylenediamine with a solution of CDI and passing it through a heated reaction coil, resulting in high yield and purity of the product. mdpi.com

Furthermore, a four-step continuous flow synthesis of flibanserin, a drug containing a benzimidazolone moiety, has been developed. This process involves the DBU-promoted thermal cyclization of an N-Boc-substituted o-phenylenediamine derivative to form the benzimidazolone ring. mdpi.com

Table 1: Flow Chemistry Synthesis of Benzimidazolone Derivatives

| Product | Starting Material | Reagents/Conditions | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzimidazol-2-one | o-Phenylenediamine | CDI, THF/PEG300, 210 °C | 67 min | High | mdpi.com |

| N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one | 3-amino-4-((2-chlorobenzyl)amino)benzonitrile | CDI, THF/PEG300, 210 °C | 67 min | Nearly Quantitative | mdpi.com |

| Flibanserin intermediate | N-Boc-substituted o-phenylenediamine | DBU, Thermal cyclization | - | - | nih.govmdpi.com |

| Substituted Benzobisimidazoles | Tetrafunctional 1,2,4,5-tetraaminobenzene | Guanidination | - | 50% | researchgate.net |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and enhance product purity by providing rapid and uniform heating. jocpr.comorientjchem.org This technology has been effectively applied to the synthesis of benzimidazole (B57391) and benzimidazolone derivatives.

The synthesis of 1,2-disubstituted benzimidazoles has been achieved with excellent yields (86-99%) and short reaction times (5-10 minutes) using microwave irradiation under solvent-free conditions, catalyzed by Er(OTf)₃. mdpi.com A study on the microwave-assisted synthesis of 2-(arylamino)benzimidazoles on a soluble polymer support also demonstrated rapid reaction completion within minutes for all steps, including SNAr reaction, reduction, cyclization, and cleavage from the support. acs.org

Table 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Product | Starting Materials | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,2-Disubstituted Benzimidazoles | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ / Solvent-free | - | 5-10 | 86-99 | mdpi.com |

| 2-(Arylamino)benzimidazoles | PEG-bound o-fluoronitrobenzene, Primary amines, Isothiocyanates | - / Chloroform | 450 | 4 (cleavage) | 86-96 | acs.org |

| Imidazole (B134444) Derivatives | Benzil, Ammonium acetate, Aromatic aldehydes | - / - | 720 | 7 | >70 | orientjchem.org |

| Pyrrolo/Pyrido-benzimidazolones | IL-supported diamine, Ketoacids | TFA / EDC | - | 10 | High | longdom.org |

Regioselective Synthesis and Derivatization Strategies

The synthesis of this compound and its analogues is a focal point of medicinal chemistry, owing to the therapeutic potential of this scaffold. The strategic placement of substituents on the benzimidazolone core is critical for modulating pharmacological activity. Regioselective synthesis allows for the precise control of substitution patterns, which is fundamental for developing derivatives with desired biological profiles.

Substitution Patterns and Functional Group Introduction

The regioselective construction of the benzimidazolone core and the subsequent introduction of functional groups are pivotal for creating diverse chemical libraries. A variety of synthetic methods have been developed to achieve specific substitution patterns on the aromatic ring and the nitrogen atoms of the heterocyclic system.

A direct and highly regioselective method for constructing benzimidazolones involves a palladium-catalyzed cascade reaction. acs.org This process couples monosubstituted urea substrates with differentially substituted 1,2-dihaloaromatic systems. acs.org A single palladium catalyst promotes two distinct C–N bond-forming steps, leading to complex heterocycles from simple starting materials with predictable regioselectivity. acs.org For instance, the reaction of 2-bromo-1-chloro-4-fluorobenzene (B1271530) with benzylurea (B1666796) using a BrettPhos-based palladium precatalyst yields the corresponding 5-fluoro-substituted benzimidazolone as a single regioisomer. acs.org This method demonstrates high efficiency and complete regiocontrol. acs.org

Another foundational synthesis starts with the treatment of 1-fluoro-2-nitro-benzene with aqueous methylamine (B109427) to produce N-methyl-2-nitroaniline. researchgate.net This intermediate is then subjected to hydrogenation to form N¹-methylbenzene-1,2-diamine, which undergoes cyclization using 1,1′-carbonyldiimidazole (CDI) to yield the this compound core. researchgate.net

Further derivatization allows for the introduction of various functional groups. N-acylation is a common strategy, as seen in the synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone analogues. mdpi.com In this approach, 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is treated with various acyl chlorides to introduce a range of aliphatic and aromatic acid moieties at the N-3 position. mdpi.com Similarly, copper-catalyzed alkyne-azide cycloaddition reactions have been used to attach 1,2,3-triazole rings to the benzimidazolone scaffold, starting from a 1,3-dipropargylbenzimidazol-2-one precursor. imist.ma This highlights the versatility of the scaffold in accommodating complex heterocyclic systems. imist.ma

The introduction of substituents on the benzene (B151609) ring of the benzimidazolone system is also crucial. The nature and position of these substituents can significantly influence biological activity. For example, in the development of M1 allosteric agonists, it was found that a chlorine atom in the 5-position of the benzimidazolone ring diminished M1 efficacy. nih.gov Conversely, for certain benzimidazole-based CXCR3 antagonists, substitutions at the 5- and 6-positions were found to be unfavorable for activity. nih.gov These findings underscore the importance of precise substitution to tune the pharmacological properties of the final compounds.

| Starting Material | Reagents | Resulting Core/Derivative | Key Feature | Reference |

| 2-bromo-1-chloro-4-fluorobenzene, Benzylurea | Palladium Precatalyst (P1), K₃PO₄ | 5-Fluoro-1-benzyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | Single-step, regioselective cascade cyclization | acs.org |

| 1-Fluoro-2-nitro-benzene | 1. Methylamine2. H₂, Pd/C3. CDI | 1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | Multi-step synthesis of the core compound | researchgate.net |

| 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one | Acyl Chlorides | 1-Isopropyl-3-acyl-5-methyl-benzimidazolones | N-acylation for functional group introduction | mdpi.com |

| 1,3-Dipropargylbenzimidazol-2-one | Azides, Cu(I) catalyst | 1,3-bis((1,2,3-triazol-4-yl)methyl)benzimidazol-2-one | Click chemistry for complex side-chain addition | imist.ma |

Analog Generation for Structure-Activity Relationship Investigations

The generation of analog libraries based on the this compound scaffold is a key strategy in drug discovery to elucidate structure-activity relationships (SAR). By systematically modifying the structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features responsible for a desired pharmacological effect.

A notable example involves the development of potent Enhancer of Zeste Homolog 2 (EZH2) inhibitors for B-cell lymphomas. bohrium.comnih.gov Starting from the known inhibitor tazemetostat (B611178), a series of analogs incorporating a this compound moiety were designed and synthesized. nih.gov This effort led to the identification of compound N40, which exhibited superior inhibitory activity against wild-type EZH2 and its mutants compared to the parent compound. bohrium.comnih.gov The improved potency and metabolic stability of N40 highlight the successful application of SAR to optimize a lead compound. bohrium.com

| Compound | Target | IC₅₀ (nM) | Key Finding | Reference |

| Tazemetostat (1) | EZH2 WT | 1.20 | Reference compound | bohrium.comnih.gov |

| N40 | EZH2 WT | 0.32 | Superior inhibitory activity | bohrium.comnih.gov |

| Tazemetostat (1) | EZH2 Y641F | 0.37 | Activity against mutant | bohrium.comnih.gov |

| N40 | EZH2 Y641F | 0.03 | ~10-fold more active than reference | bohrium.comnih.gov |

| Tazemetostat (1) | EZH2 Y641N | 0.85 | Activity against mutant | bohrium.comnih.gov |

| N40 | EZH2 Y641N | 0.08 | ~10-fold more active than reference | bohrium.comnih.gov |

In another study focusing on muscarinic acetylcholine (B1216132) M1 receptors, a 24-member library of amide analogues of the allosteric agonist TBPB was prepared, incorporating a benzimidazolone core. nih.gov The SAR for this series was described as 'flat,' with only a fraction of the analogs showing M1 activation. nih.gov Interestingly, the SAR differed significantly from a related benzyl (B1604629) amine series. For the amide series, methyl or chloro groups in the 3-position of the terminal phenyl ring resulted in submicromolar M1 agonists, a substitution pattern not tolerated in the benzyl amine series. nih.gov

The development of histamine (B1213489) H3-receptor antagonists also utilized the benzimidazolone scaffold. researchgate.net A novel series of analogs was prepared to explore the SAR, leading to compounds with potent H3-receptor binding affinities. researchgate.net

These examples demonstrate that the benzimidazolone scaffold is a versatile platform for generating diverse analogs. The insights gained from SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties, guiding the design of new therapeutic agents. nih.govbohrium.com

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 2 Benzimidazolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 1-Methyl-2-benzimidazolinone (B9982) provides distinct signals corresponding to the chemically non-equivalent protons in the molecule. The spectrum is characterized by signals in the aromatic region and a singlet in the aliphatic region.

The four protons on the benzene (B151609) ring are not chemically equivalent and typically appear as a complex multiplet system in the aromatic region, generally between 7.0 and 7.8 ppm. ucl.ac.uklibretexts.org The specific chemical shifts and coupling patterns depend on the solvent used. The N-methyl group, being shielded, gives rise to a sharp singlet, typically observed further upfield. This singlet integrates to three protons, confirming the presence of the methyl group. carlroth.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | ~ 7.0 - 7.8 | Multiplet | 4H |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound displays signals for each unique carbon atom. The carbonyl carbon of the urea (B33335) moiety is significantly deshielded and appears at a low field, typically in the range of 155-175 ppm. oregonstate.edu The carbons of the aromatic ring produce signals between approximately 108 and 140 ppm. The N-methyl carbon is highly shielded and resonates at a much higher field. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 156 |

| Aromatic C (quaternary) | ~ 130 - 140 |

| Aromatic C-H | ~ 108 - 125 |

Note: Predicted values are based on typical ranges for the functional groups. oregonstate.edu

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between atoms. A ¹H-¹H COSY experiment on this compound would reveal correlations between adjacent protons. libretexts.orgmagritek.com Specifically, it would show cross-peaks connecting the signals of neighboring protons on the aromatic ring, allowing for the unambiguous assignment of the H-4, H-5, H-6, and H-7 protons and confirming their ortho-relationship. magritek.comdergipark.org.tr The methyl protons would not show any cross-peaks, consistent with their isolation from other protons by the nitrogen atom. magritek.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of this compound is C₈H₈N₂O, corresponding to a molecular weight of 148.16 g/mol . biosynth.comthermofisher.com

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 148. The fragmentation of benzimidazolinone derivatives is well-characterized. For N-substituted benzimidazolinones, characteristic fragmentation pathways include the loss of isocyanate-related fragments. cdnsciencepub.com A major fragmentation pathway for this compound would involve the loss of the methyl isocyanate radical (•NCO-CH₃) or sequential loss of carbon monoxide (CO) and a methyl radical (•CH₃). cdnsciencepub.comlibretexts.orgsavemyexams.com

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity | Possible Origin |

|---|---|---|

| 148 | [M]⁺ | Molecular Ion |

| 133 | [M - CH₃]⁺ | Loss of methyl radical |

| 120 | [M - CO]⁺ | Loss of carbon monoxide |

| 92 | [M - CO - N₂]⁺ or [M - CH₃NCO]⁺ | Subsequent fragmentation |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. thermofisher.comavantorsciences.com

The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclic urea (lactam) group, which typically appears in the region of 1705-1750 cm⁻¹. cdnsciencepub.comspecac.com Other significant absorptions include C-H stretching from the aromatic ring and the methyl group, C-N stretching, and aromatic C=C bending vibrations. specac.comdocbrown.info

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~ 3050 - 3150 | Aromatic C-H Stretch | Medium |

| ~ 2900 - 3000 | Aliphatic C-H Stretch (CH₃) | Medium-Weak |

| ~ 1705 - 1750 | Carbonyl (C=O) Stretch | Strong |

| ~ 1600, ~1480 | Aromatic C=C Bending | Medium-Variable |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, the technique has been extensively applied to related benzimidazolone structures, such as industrial pigments and other derivatives. researchgate.netnih.govmdpi.com

Such an analysis for this compound would yield its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). nih.gov The resulting structural model would confirm the planarity of the benzimidazolone ring system and detail the conformation of the methyl group. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding (if any) and π-π stacking, which govern the crystal packing. researchgate.net For example, studies on similar structures have revealed that molecules often arrange in stacked layers or hydrogen-bonded networks. researchgate.netnih.gov

Comprehensive Spectroscopic Correlation and Validation

The structural elucidation of this compound is definitively confirmed by correlating data across multiple spectroscopic platforms. The molecular formula, C₈H₈N₂O, with a molecular weight of 148.16 g/mol , serves as the foundation for this analysis. biosynth.comfishersci.no The collective data from NMR, IR, and mass spectrometry align perfectly with this formula and the expected arrangement of atoms, while UV-Vis spectroscopy confirms the electronic properties of the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. The N-methyl group protons typically appear as a sharp singlet, anticipated in the range of δ 3.2–3.5 ppm. The four protons on the benzene ring are expected to appear as a complex multiplet system in the aromatic region, generally between δ 6.8 and 7.5 ppm.

¹³C NMR: The carbon NMR spectrum should account for all eight carbon atoms in unique chemical environments. The analysis of related benzimidazole (B57391) structures allows for the prediction of chemical shifts. mdpi.com The N-methyl carbon is expected at a higher field, while the aromatic carbons will resonate in the typical δ 108-143 ppm range. The carbonyl carbon (C=O) is the most deshielded, appearing at a significantly lower field, consistent with its electronic environment.

Interactive Table 1: Predicted NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Shift (δ ppm) | Assignment | Predicted Shift (δ ppm) |

| Aromatic-H | 6.8 - 7.5 (m) | C=O | ~154 |

| N-CH₃ | 3.2 - 3.5 (s) | Aromatic C (quaternary) | 129 - 143 |

| Aromatic C-H | 108 - 122 |

Note: Predicted shifts are based on data from analogous compounds and general NMR principles. 's' denotes singlet, 'm' denotes multiplet.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which is characteristic of the amide within the imidazolinone ring. This peak is typically observed in the range of 1680–1705 cm⁻¹. cdnsciencepub.com Other significant bands include those for the aromatic C-H stretching, C=C ring stretching, and C-N stretching, which together confirm the core structure.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1705 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1300 - 1400 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry provides the molecular weight and critical information about the fragmentation patterns, which serve as a fingerprint for the molecule's structure. The molecular ion peak [M]⁺ is expected at an m/z of 148, corresponding to the molecular weight of C₈H₈N₂O. The fragmentation of benzimidazolinones is well-documented and primarily involves the loss of stable neutral molecules. cdnsciencepub.com

Key fragmentation pathways for this compound are predicted to include:

Loss of CO: A primary fragmentation involves the elimination of a carbon monoxide molecule from the carbonyl group, leading to a fragment ion [M-CO]⁺ at m/z 120.

Loss of CHO: Cleavage can also result in the loss of a formyl radical (CHO·), a pattern observed in related structures like 1-phenyl-2-benzimidazolinone. cdnsciencepub.com

Loss of HCN: Following the initial loss of CO, the resulting fragment can further lose hydrogen cyanide (HCN), a characteristic fragmentation for imidazole (B134444) rings, yielding an ion at m/z 93. cdnsciencepub.com

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment | Origin |

|---|---|---|

| 148 | [C₈H₈N₂O]⁺ | Molecular Ion [M]⁺ |

| 120 | [C₇H₈N₂]⁺ | [M - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the conjugated system of the molecule. The benzimidazolinone core contains a benzene ring fused to an unsaturated five-membered ring, creating a chromophore that absorbs in the UV region. Two main absorption bands are expected:

A high-energy band corresponding to a π→π * transition of the aromatic system.

A lower-energy, weaker band corresponding to an n→π * transition associated with the non-bonding electrons of the carbonyl oxygen. This absorption is typical for carbonyl-containing compounds. researchgate.net

For related benzimidazolinone derivatives, absorption maxima (λmax) are observed in the ranges of 220-250 nm and 270-310 nm, which correspond to these transitions. cdnsciencepub.comresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 2 Benzimidazolinone

Reactivity of the Benzimidazolone Heterocyclic System

The benzimidazolone ring system is a crucial pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. imist.maresearchgate.net This privileged heterocyclic structure serves as a fundamental building block in the development of pharmaceuticals and agrochemicals. imist.ma The reactivity of the benzimidazolone core is characterized by the interplay of its constituent atoms. The fused benzene (B151609) ring influences the electron distribution within the imidazole (B134444) portion. thieme-connect.de

The benzimidazole (B57391) system, in general, possesses both acidic and basic properties. ijdrt.com The NH group is notably acidic, while the nitrogen at position 3 (N3) is basic. chemicalbook.com This amphoteric nature allows for the formation of salts. ijdrt.comchemicalbook.com In the case of 1-Methyl-2-benzimidazolinone (B9982), the presence of the methyl group at the N1 position eliminates the possibility of tautomerism that is observed in unsubstituted benzimidazoles. thieme-connect.dechemicalbook.com

Theoretical calculations, such as CNDO/2, predict that electrophilic substitution in the benzimidazole ring occurs preferentially at the 5 and 7 positions, followed by the 6 and 4 positions, with the 2-position being the least reactive towards electrophiles. thieme-connect.de Conversely, the 2-position is prone to nucleophilic attack. thieme-connect.dechemicalbook.com The presence of the carbonyl group at the 2-position in this compound significantly influences its reactivity, making the adjacent nitrogen atoms and the carbonyl carbon key sites for chemical transformations.

Specific Reaction Pathways and Transformations

Rearrangement Phenomena (e.g., from 1-methylbenzimidazole (B167850) 3-oxide)

This compound can be formed through the rearrangement of 1-methylbenzimidazole 3-oxide. nii.ac.jp In solution, 1-methylbenzimidazole 3-oxide is prone to rearrange to form this compound. nii.ac.jpresearchgate.net This type of rearrangement is also observed in the photolysis of 2-acylbenzimidazole 1-oxides, which can initially form 1-acyl-1H-benzimidazol-2(3H)-ones. thieme-connect.de Furthermore, rearrangements of quinoxaline (B1680401) derivatives can also lead to the formation of benzimidazolone structures. For instance, heating 3-hydroxy-2-R-quinoxaline-1-oxides with acetic anhydride (B1165640) can produce 1,3-diacetyl-2-benzimidazolone. rsc.org Similarly, rearrangements of 1,5-benzodiazepine-2,4-diones have been reported to yield benzimidazolone derivatives. researchgate.net

| Starting Material | Product | Conditions |

| 1-methylbenzimidazole 3-oxide | This compound | In solution nii.ac.jpresearchgate.net |

| 3-hydroxy-2-R-quinoxaline-1-oxides | 1,3-diacetyl-2-benzimidazolone | Acetic anhydride, heat rsc.org |

| 1,5-dibenzyl-7-chloro-1,5-benzodiazepine-2,4-dione | 5-chloro-1,3-dibenzyl-benzimidazol-2-one | Potassium tert-butoxide, DMF, reflux researchgate.net |

Reactions with Acetic Anhydride and Related Acylating Agents

This compound can undergo acylation reactions. For example, the reaction of 2-azido-1-methylbenzimidazole (B73254) with acetic anhydride yields 3-acetyl-1-methyl-2-benzimidazolinone, among other products. jst.go.jpresearchgate.net Acylating agents like acetic anhydride can also react with related benzimidazolinone structures. For instance, 1-{1-['y-(4-fiuorobenzoyl)propyl]4-piperidyl}-2-benzimidazolinone reacts with acetic anhydride in refluxing benzene. google.com The acylation typically occurs at the N3 position of the benzimidazolinone ring. The use of acylating agents is a common strategy to introduce functional groups onto the benzimidazolone scaffold. google.com

Oxidative Transformations and Pathways (e.g., aerobic oxidation)

The benzimidazole ring system can undergo oxidative transformations. While specific studies on the direct aerobic oxidation of this compound are not extensively detailed in the provided results, related benzimidazole derivatives are known to be susceptible to oxidation. For example, 2-benzyl benzimidazoles can be oxidized to the corresponding ketones under air and basic conditions. nih.gov Copper-catalyzed aerobic oxidation is a known method for the oxidation of related heterocyclic compounds. nih.govresearchgate.net For instance, the oxidation of imidazolium (B1220033) salts to imidazolones can be achieved using a copper catalyst and air as the oxidant. researchgate.net The oxidation of benzazole derivatives can sometimes proceed even without a metal catalyst. nih.gov

| Substrate | Oxidizing Agent/Conditions | Product |

| 2-Benzyl benzimidazoles | Air, basic conditions | Corresponding ketones nih.gov |

| Imidazolium salts | Copper catalyst, air | Imidazolones researchgate.net |

| bis(1-methyl-benzimiazol-2-yl)methane | 0.2 mol% Cu(ClO4)2, room temperature, 1 atm O2 | Respective ketone nih.gov |

Nucleophilic and Electrophilic Reactivity Studies

The benzimidazolone ring exhibits both nucleophilic and electrophilic character. The carbonyl carbon at the 2-position is an electrophilic site, susceptible to attack by nucleophiles. libretexts.org The nitrogen atoms, particularly the N3-position in 1-substituted benzimidazolinones, can act as nucleophiles. libretexts.org

Electrophilic Reactivity: The benzene part of the benzimidazole ring is susceptible to electrophilic substitution, with positions 4, 5, 6, and 7 being potential sites for attack. chemicalbook.com Nitration of 1,3-dihydro-2H-benzimidazol-2-one, for example, occurs on the benzene ring. nih.gov

Elucidation of Reaction Mechanisms

The mechanisms of reactions involving this compound and related compounds often involve key intermediates and reaction steps.

Nucleophilic Substitution (SN1 and SN2): Nucleophilic substitution reactions are fundamental to the chemistry of benzimidazoles. masterorganicchemistry.comxula.edu In an SN2 mechanism, the nucleophile attacks the electrophilic carbon in a single concerted step. libretexts.org In contrast, an SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comxula.edu The choice between these mechanisms depends on factors like the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Rearrangement Mechanisms: The rearrangement of quinoxaline derivatives to benzimidazolones is proposed to proceed through a series of steps involving ring-opening and subsequent recyclization. rsc.org For instance, the rearrangement of 3-hydroxy-2-R-quinoxaline-1-oxides with acetic anhydride is thought to involve the formation of an intermediate that undergoes ring contraction to yield the benzimidazolone core. rsc.org

Nucleophilic Addition: Reactions at the carbonyl group of this compound likely proceed via a nucleophilic addition mechanism. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate can then be protonated or undergo further transformations.

Oxidation Mechanisms: The mechanism of aerobic oxidation of related benzazole derivatives can be complex. In some cases, it is believed to involve the formation of radical intermediates. researchgate.net The role of a metal catalyst, when present, is often to facilitate electron transfer processes. nih.gov

Computational Chemistry and Theoretical Studies on 1 Methyl 2 Benzimidazolinone

Quantum Chemical Approaches

Quantum chemical methods offer a detailed and accurate description of molecular systems by solving the Schrödinger equation. These approaches are fundamental to understanding the electronic and geometric properties of 1-Methyl-2-benzimidazolinone (B9982).

Density Functional Theory (DFT) Calculations for Electronic Structure.scispace.com

Density Functional Theory (DFT) has emerged as a prominent method in computational chemistry for studying the electronic structure of molecules. scispace.com It provides a balance between accuracy and computational cost, making it suitable for analyzing medium-sized molecules like this compound. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. scispace.com These calculations have been successfully applied to various benzimidazole (B57391) derivatives to understand their structure and reactivity. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are employed to find the equilibrium geometry. researchgate.netmdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. A Potential Energy Surface (PES) scan can be performed to identify the most stable conformer. researchgate.net For similar benzimidazolone structures, theoretical calculations have been used to compare optimized geometries with experimental data from X-ray crystallography, often showing good agreement. mdpi.com The planarity of the benzimidazole ring system and the orientation of the methyl group are key structural parameters determined through these analyses. researchgate.net

A comparison of experimental and calculated geometric parameters for a related benzimidazol-2-one (B1210169) derivative is presented below, illustrating the accuracy of DFT methods. mdpi.com

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | ||

| N1-C2 | 1.38 | 1.37 |

| C2-N3 | 1.39 | 1.38 |

| C2-O1 | 1.22 | 1.21 |

| Bond Angle (°) | ||

| N1-C2-N3 | 108.5 | 108.9 |

| N1-C2-O1 | 125.8 | 125.5 |

| N3-C2-O1 | 125.7 | 125.6 |

Table: Comparison of selected experimental and calculated geometric parameters for a benzimidazol-2-one derivative. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller energy gap suggests that the molecule is more reactive. researchgate.net

For benzimidazole derivatives, the HOMO is often located on the benzimidazole ring system, indicating its electron-donating capability, while the LUMO may be distributed over the entire molecule or specific substituents. researchgate.net The energies of these orbitals and their gap can be calculated using DFT. For a similar benzimidazolone derivative, the HOMO-LUMO gap was calculated to be 4.36 eV. researchgate.net

| Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0106 |

Table: Example of HOMO, LUMO, and energy gap values for a related imidazole (B134444) compound. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP is typically mapped onto the electron density surface, with different colors representing different potential values. uni-muenchen.deucsb.edu Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. malayajournal.orgresearchgate.net

For benzimidazole derivatives, the MEP map can reveal the reactive sites. researchgate.net The oxygen atom of the carbonyl group is typically a region of high negative potential, making it a likely site for electrophilic interaction. The hydrogen atoms of the methyl group and the aromatic ring often show positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de NBO analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and charge transfer. researchgate.net

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilization energies associated with these interactions. uni-muenchen.de This analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from a lone pair to an antibonding orbital (e.g., n → π*), which contribute to the stability of the molecule. researchgate.net For related systems, NBO analysis has been used to identify and quantify the strength of intermolecular hydrogen bonds. researchgate.net

Semiempirical Models (e.g., RM1) for Molecular Properties.iaea.org

Semiempirical models offer a computationally less demanding alternative to ab initio and DFT methods, making them suitable for larger molecular systems. scielo.br These methods use parameters derived from experimental data to simplify the calculations. The Recife Model 1 (RM1) is a reparameterization of the AM1 method and has shown improved accuracy for predicting various molecular properties, including heats of formation, dipole moments, and ionization potentials. researchgate.netsparkle.pro.br

RM1 has been successfully applied in various fields, including medicinal chemistry, for geometry optimizations and the calculation of electronic properties. scielo.br Its ability to provide reliable results with lower computational cost makes it a valuable tool for initial screenings and for studying large molecular systems where higher-level calculations are not feasible. iaea.orgscielo.br Sparkle/RM1 parameters have also been developed for lanthanide complexes, expanding the applicability of the method. rsc.org

| Property | AM1 (AUE) | PM3 (AUE) | RM1 (AUE) |

| Enthalpy of Formation (kcal/mol) | 11.15 | 7.98 | 5.77 |

| Dipole Moment (D) | 0.37 | 0.38 | 0.34 |

| Ionization Potential (eV) | 0.60 | 0.55 | 0.45 |

| Interatomic Bond Distances (Å) | 0.036 | 0.029 | 0.027 |

Table: Average Unsigned Errors (AUE) for AM1, PM3, and RM1 semiempirical models. scielo.br

Thermodynamic Characterization

Thermodynamic properties are crucial for understanding the energetic stability and feasibility of chemical processes involving this compound.

Enthalpies of Formation and Energetic Stability

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.org For this compound, this value provides insight into its intrinsic stability.

While specific experimental values for the standard molar enthalpy of formation of this compound were not found in the provided search results, related studies on benzimidazolone and its derivatives offer a comparative context. For instance, the standard molar enthalpy of formation in the solid phase (ΔfH°solid) for the parent compound, 2-benzimidazolinone, is reported as -85.10 ± 3.20 kJ/mol. chemeo.com Theoretical calculations, such as those using the G3MP2B3 composite method, have been shown to provide reliable estimates for the gas-phase enthalpies of formation of similar heterocyclic compounds, often with excellent agreement with experimental data. mdpi.comnih.gov These computational methods can be used to estimate the enthalpic increments associated with the addition of a methyl group to the benzimidazolone scaffold. mdpi.com

The stability of this compound can also be assessed relative to its isomers and related compounds through computational studies. Density functional theory (DFT) calculations are commonly employed to determine the total energies of different molecular structures, where lower energy values indicate greater stability. scielo.br

Table 1: Experimentally Determined Thermodynamic Data for Related Compounds

| Compound | Property | Value (kJ/mol) |

| 2-Benzimidazolinone | ΔfH°(solid) | -85.10 ± 3.20 chemeo.com |

| 2-Benzimidazolinone | ΔsubH° | 126.40 ± 2.40 chemeo.com |

| 5-(1'-Formyl-2'-hydroxy-3'-naphthoylamino)-2-benzimidazolone | ΔfH°(solid) | -247.14 chemeo.com |

Gibbs Energies for Thermodynamic Properties

The Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy, providing a measure of the spontaneity of a formation reaction under standard conditions. wikipedia.org A negative ΔGf° indicates a spontaneous process. libretexts.org The relative thermodynamic stability of different compounds can be evaluated by comparing their standard molar Gibbs energies of formation. nih.gov

For related benzoxazolinone derivatives, it has been shown that the Gibbs energy of formation can be influenced by substituent groups, with the parent compound sometimes being the most stable. mdpi.com The calculation of Gibbs free energy involves determining the enthalpy and entropy of formation. nih.govscielo.br Theoretical methods, such as DFT, can be used to calculate these thermodynamic properties. scielo.br The relationship ΔG° = -RTlnK connects the standard Gibbs free energy change to the equilibrium constant, K, providing a way to predict the extent of a reaction at equilibrium. libretexts.org

Theoretical Insights into Reactivity and Mechanism

Computational methods are invaluable for elucidating the reactivity of this compound and the mechanisms of reactions in which it participates.

Quantum-chemical methods can identify reactive sites within a molecule. researchgate.net For example, the molecular electrostatic potential (MEP) map can reveal regions susceptible to electrophilic and nucleophilic attack. researchgate.net The Fukui function, derived from population analysis, helps predict the most reactive sites in a molecule. researchgate.net Frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also crucial in predicting reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net

Theoretical studies on related benzimidazole derivatives have explored reaction mechanisms in detail. For instance, DFT calculations have been used to investigate the chemo- and regioselectivity of cycloaddition reactions, identify transition states, and determine reaction paths through intrinsic reaction coordinate (IRC) calculations. tandfonline.com Such studies can reveal whether a reaction proceeds through a concerted or non-concerted mechanism. tandfonline.com In the context of its applications, understanding the reactivity of the methyl group and the benzimidazolone core is essential. For example, 1-methylbenzimidazol-2-yl methyl sulfone has been used as a methylenation reagent, highlighting the reactivity of substituents attached to the benzimidazolone ring system. acs.org

Molecular Modeling and Simulation Approaches (e.g., Molecular Docking, Molecular Dynamics)

Molecular modeling and simulation techniques are powerful tools for investigating the interactions of this compound with biological macromolecules, which is particularly relevant given the biological activities of many benzimidazolone derivatives. nih.gov

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmchemsci.comjmchemsci.com This method is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with the active site of a protein. jmchemsci.comjmchemsci.comnih.gov Docking studies can predict binding affinities, often expressed as a binding energy in kcal/mol, and identify key interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. jmchemsci.comjmchemsci.comresearchgate.net For example, docking studies on benzimidazolone derivatives have been used to assess their potential as inhibitors for targets like HIV-1 reverse transcriptase and Plasmodium falciparum adenylosuccinate lyase. jmchemsci.comjmchemsci.comnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. livecomsjournal.org By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govresearchgate.net Analyses such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be performed on the simulation trajectory to understand the stability and flexibility of the complex. researchgate.net MD simulations have been employed to validate the stability of benzimidazolone derivatives in the binding sites of their target proteins. nih.gov These simulations can also provide insights into the behavior of the molecule in different environments, such as in solution or at an interface. abechem.com

Medicinal Chemistry and Pharmacological Investigations of 1 Methyl 2 Benzimidazolinone Derivatives

Broad Spectrum Biological Activities

Derivatives of 1-methyl-2-benzimidazolinone (B9982) have demonstrated a wide range of biological effects, with notable activity in the fields of oncology and microbiology. rsc.orgnih.gov The versatility of the benzimidazole (B57391) ring system allows for substitutions at multiple positions, enabling the synthesis of diverse chemical libraries for biological screening. rsc.org

Anticancer and Antitumor Potency

The benzimidazole nucleus is a well-established pharmacophore in the development of anticancer agents. nih.govnih.gov Derivatives incorporating the this compound moiety have shown significant promise as inhibitors of various cancer-related targets. rsc.orgnih.govbohrium.comnih.gov

A significant area of research has focused on the development of this compound derivatives as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often dysregulated in cancer. bohrium.comnih.gov For instance, a series of tazemetostat (B611178) analogs featuring a this compound moiety were designed and synthesized. bohrium.comnih.gov One particular compound, N40, demonstrated superior inhibitory activity against wild-type EZH2 and its Y641 mutants compared to the parent compound, tazemetostat. bohrium.comnih.gov

| Compound | Target | IC₅₀ (nM) |

| N40 | EZH2 WT | 0.32 |

| Tazemetostat | EZH2 WT | 1.20 |

| N40 | EZH2 Y641F | 0.03 |

| Tazemetostat | EZH2 Y641F | 0.37 |

| N40 | EZH2 Y641N | 0.08 |

| Tazemetostat | EZH2 Y641N | 0.85 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of compound N40 and Tazemetostat against wild-type (WT) and mutant forms of EZH2. bohrium.comnih.gov

The anticancer effects of this compound derivatives are often linked to their ability to inhibit the proliferation of cancer cells. nih.gov Compound N40, for example, was found to be significantly more potent at inhibiting the proliferation of Karpas-422 cells, which harbor an EZH2 Y641N mutation, than tazemetostat. bohrium.comnih.gov The IC₅₀ value for N40 in this cell line was 3.52 ± 1.23 nM, compared to 35.01 ± 1.28 nM for tazemetostat. bohrium.comnih.gov This potent anti-proliferative effect underscores the therapeutic potential of this class of compounds.

| Compound | Cell Line | Anti-proliferative IC₅₀ (nM) |

| N40 | Karpas-422 | 3.52 ± 1.23 |

| Tazemetostat | Karpas-422 | 35.01 ± 1.28 |

This table shows the anti-proliferative activity of compound N40 and Tazemetostat in the Karpas-422 cell line. bohrium.comnih.gov

As inhibitors of EZH2, these derivatives directly impact epigenetic regulation by modulating histone methylation. nih.govnih.gov EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27Me3), a mark associated with gene silencing. bohrium.comnih.gov Compound N40 was shown to effectively inhibit the trimethylation of H3K27 in Karpas-422 cells, demonstrating its on-target activity. bohrium.com This reduction in H3K27Me3 levels can lead to the reactivation of tumor suppressor genes that were silenced by the aberrant EZH2 activity.

Antimicrobial Efficacy

The benzimidazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. rsc.org Various derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. rjpbcs.comnih.govnih.gov For example, a series of 1-methyl-N-[(substituted-phenylmethylidine)-H-benzimidazole-2-amines showed antibacterial properties against both Gram-positive and Gram-negative bacteria. rjpbcs.com Another study on 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives found that certain analogues exhibited potency against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

| Derivative Type | Pathogen(s) | Activity |

| 1-methyl-N-[(substituted-phenylmethylidine)-H-benzimidazole-2-amines | S. aureus, B. pumillus (Gram-positive), E. coli (Gram-negative) | Antibacterial |

| 1-isopropyl-3-acyl-5-methyl-benzimidazolone analogues | B. cereus, B. subtilis, S. aureus, E. coli, P. aeruginosa | Antibacterial |

This table summarizes the antimicrobial activity of different this compound derivatives. rjpbcs.comnih.gov

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Derivatives of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

In one study, N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone were synthesized and evaluated for their antibacterial efficacy. nih.gov Among the derivatives with aliphatic acid side chains, the pentanoic acid derivative (5-07) was particularly potent, exhibiting significant inhibitory action against Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govsemanticscholar.org Its Minimum Inhibitory Concentrations (MICs) were determined to be 25.0, 12.5, 50.0, 50.0, and 100.0 μg/mL, respectively. nih.govsemanticscholar.org For derivatives with aromatic acid side chains, the 4-chloro-benzoic acid derivative (5-19) displayed the most potent activity, with MICs of 6.25, 12.5, 12.5, 50.0, and 100.0 μg/mL against the same panel of bacteria. nih.govsemanticscholar.org It was generally observed that Gram-positive bacteria were more susceptible to these active compounds than Gram-negative strains. mdpi.com

Another study synthesized a series of 1,3-dihydro-2H-benzimidazol-2-one analogs and screened them for antibacterial activity. derpharmachemica.com Compounds 6e, 6f, and 6g in this series showed high activity against Staphylococcus aureus, Staphylococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). derpharmachemica.com

Furthermore, a library of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrated significant antimicrobial activity against S. aureus, B. pumilus (Gram-positive), E. coli, and P. aeruginosa (Gram-negative) when compared to the reference drug ampicillin. frontiersin.org

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Pentanoic acid derivative (5-07) | Bacillus cereus | 25.0 | nih.gov |

| Bacillus subtilis | 12.5 | nih.gov | |

| Staphylococcus aureus | 50.0 | nih.gov | |

| Escherichia coli | 50.0 | nih.gov | |

| Pseudomonas aeruginosa | 100.0 | nih.gov | |

| 4-chloro-benzoic acid derivative (5-19) | Bacillus cereus | 6.25 | nih.gov |

| Bacillus subtilis | 12.5 | nih.gov | |

| Staphylococcus aureus | 12.5 | nih.gov | |

| Escherichia coli | 50.0 | nih.gov | |

| Pseudomonas aeruginosa | 100.0 | nih.gov |

Antifungal Properties (e.g., against specific fungal strains)

Certain derivatives of this compound have also been investigated for their antifungal potential. In a study of N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone, several compounds effectively inhibited the spore germination of Botrytis cinerea. nih.gov Specifically, derivatives containing chloroacetic acid (5-02), pentanoic acid (5-07), 4-chlorophenoxy acetic acid (5-12), 3-methylbenzoic acid (5-15), 4-chlorobenzoic acid (5-19), 4-fluorobenzoic acid (5-20), and 4-bromo-3-methylbenzoic acid (5-25) all showed inhibition rates above 70% at a concentration of 25 μg/mL. nih.gov The half-maximal effective concentrations (EC50) for these compounds against B. cinerea were 21.07, 17.62, 10.68, 19.75, 14.23, 17.33, and 16.39 μg/mL, respectively. nih.gov

Another study on sulfonamide-linked benzimidazolone derivatives demonstrated very good activity against several fungal strains, suggesting the therapeutic potential of this class of compounds. ijpsonline.comnih.gov The research highlighted that a carboxamide analogue of one of the potent compounds showed insignificant antifungal activity, indicating that the sulfonamide group is crucial for the observed antimicrobial effects. nih.gov

**Table 2: Antifungal Activity of N-Acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives against *Botrytis cinerea***

| Compound Derivative | EC50 (μg/mL) | Reference |

|---|---|---|

| Chloroacetic acid (5-02) | 21.07 | nih.gov |

| Pentanoic acid (5-07) | 17.62 | nih.gov |

| 4-chlorophenoxy acetic acid (5-12) | 10.68 | nih.gov |

| 3-methylbenzoic acid (5-15) | 19.75 | nih.gov |

| 4-chlorobenzoic acid (5-19) | 14.23 | nih.gov |

| 4-fluorobenzoic acid (5-20) | 17.33 | nih.gov |

| 4-bromo-3-methylbenzoic acid (5-25) | 16.39 | nih.gov |

Antiviral Effects

The benzimidazole nucleus is a key component in a number of antiviral agents. frontiersin.orgjddtonline.info Research has shown that derivatives of this compound exhibit activity against a range of viruses.

One study evaluated 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles with various substituents at the 1-position for their antiviral properties. nih.gov Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Certain derivatives, particularly those with a (quinolizidin-1-yl)alkyl group, were also moderately active against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

Another area of investigation has been the anti-virulence properties of these compounds. For instance, 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has been explored for its ability to inhibit bacterial toxins that damage host cells, presenting a novel strategy for combating bacterial infections.

Anti-inflammatory and Analgesic Profiles

Derivatives of this compound have shown significant promise as anti-inflammatory and analgesic agents.

A series of 2-methylaminobenzimidazole derivatives were synthesized and screened for their biological activities. nih.gov In an acetic acid-induced writhing test in mice, a measure of analgesic effect, compound (7) produced a potent 89% inhibition at a dose of 100 mg/kg body weight. nih.gov In a carrageenan-induced paw edema model in rats, an indicator of anti-inflammatory activity, compound (2) showed 100% inhibition at the same dose, comparable to the standard drug Nimesulide. nih.gov

Another study investigated mono- and di-substituted benzimidazoles and found that compounds 1 and 2 exhibited promising peripheral analgesic effects, with writhing inhibition values of 79.66% and 83.05%, respectively, at a 50 mg/kg dose. banglajol.info These compounds also demonstrated notable anti-inflammatory properties, with 87.72% and 85.96% inhibition of paw edema. banglajol.info

Furthermore, a series of novel benzimidazole derivatives were identified as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs. ekb.eg Compounds 4a, 4b, 5, 6, and 9 showed potent in vitro COX-2 inhibition with IC50 values of 0.23, 0.27, 0.24, 0.13, and 0.15 µM, respectively, which were superior to the standard drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg

Anthelmintic Activity

The benzimidazole scaffold is well-established in anthelmintic drugs. researchgate.netchemrxiv.org Derivatives of this compound have been synthesized and evaluated for their activity against parasitic worms.

One study synthesized new 2-phenyl benzimidazole-1-acetamide derivatives and found them to possess anthelmintic properties. researchgate.netchemrxiv.org Another investigation focused on derivatives of 2-(((1H-benzimidazol-2-yl)methyl)thio)-5-phenyl-1,3,4-thiadiazole, which demonstrated excellent anthelmintic activity against Pheretima posthuma. researchgate.net

Other Pharmacological Activities (e.g., antidiabetic, antihypertensive, antihistaminic)

The structural versatility of this compound has led to the exploration of its derivatives for a wide array of other pharmacological targets.

Antidiabetic: Certain benzimidazolone carboxylic acid derivatives are being investigated as potential selective peroxisome proliferator-activated receptor γ modulators (SPPARγMs) for the treatment of type II diabetes. nih.govsemanticscholar.orgscielo.br Additionally, some novel 1,3,4-thiadiazole (B1197879) substituted 2-methyl benzimidazole derivatives have shown significant in vitro antidiabetic properties. frontiersin.orgnih.gov

Antihypertensive: The benzimidazole nucleus is present in antihypertensive drugs like telmisartan. ijmpronline.comjddtonline.infonih.gov Research continues to explore new derivatives with potential applications in managing hypertension. frontiersin.org

Antihistaminic: The antihistaminic agent astemizole (B1665302) contains a benzimidazole core structure, highlighting the potential for derivatives of this compound in this therapeutic area. ijmpronline.comjddtonline.infonih.gov

Structure-Activity Relationship (SAR) and Ligand Design Principles

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective this compound derivatives.

For antibacterial activity , studies on N-acylated derivatives of 1-isopropyl-3-acyl-5-methyl-benzimidazolone suggest that a steric effect may be a key factor. mdpi.com It has been noted that Gram-positive bacteria are generally more sensitive to these compounds than Gram-negative bacteria. mdpi.com

In terms of antifungal activity , research on N-acylated benzimidazolone derivatives revealed that the position of substituents on the benzimidazolone ring influences activity. scielo.br For instance, 6-carboxylate substituted derivatives showed better antifungal activity against Botrytis cinerea than their 5-substituted counterparts, indicating that substitution at the 6-position is favorable. scielo.br

For antiviral agents , the versatility of the benzimidazole structure allows for substitutions at various positions to enhance interaction with viral targets. rroij.com For example, modifications at the 2-position can improve binding to viral enzymes, while changes at the 5- and 6-positions can enhance pharmacokinetic properties. rroij.com

Regarding anti-inflammatory activity , SAR studies on 2-methylaminobenzimidazole derivatives have provided insights into the structural requirements for potency. nih.gov The nature and position of substituents on the benzimidazole ring significantly impact the anti-inflammatory effect. mdpi.com For example, electron-deficient groups like chloro or bromo at certain positions can enhance activity, while electron-rich groups may reduce it. mdpi.com

In the context of anthelmintic activity , the emergence of resistance to existing benzimidazole-based drugs necessitates the design of new derivatives. nih.gov Understanding the SAR of novel benzimidazole compounds is critical for developing potent anthelmintics that can overcome resistance. nih.gov

Finally, in the design of ligands for specific receptors , such as the 18 kDa translocator protein (TSPO), SAR studies of tricyclic benzimidazolone derivatives have been instrumental. nih.gov These studies have led to the identification of compounds with high affinity, although metabolic stability remains a challenge to be addressed through further optimization. nih.gov

Correlating Structural Modifications with Biological Potency

The biological potency of this compound derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to the core scaffold and its substituents influence activity. nih.gov

For instance, in the pursuit of potent Enhancer of Zeste Homolog 2 (EZH2) inhibitors for B-cell lymphomas, a series of analogues of the known inhibitor tazemetostat were synthesized, incorporating a this compound moiety. bohrium.comnih.gov This strategic modification, coupled with further structural exploration, led to the identification of compound N40 . bohrium.comnih.gov Biochemical assays revealed that N40 exhibited superior inhibitory activity against wild-type EZH2 (IC50 = 0.32 nM) compared to tazemetostat (IC50 = 1.20 nM). bohrium.comnih.gov Furthermore, N40 demonstrated significantly higher potency against EZH2 Y641 mutants, which are common in lymphoma. bohrium.comnih.gov

The introduction of a methyl group at the N-1 position of the benzimidazolinone core can have varied effects depending on the target. In the context of tankyrase inhibitors, methylation of the benzimidazolone nitrogen in a lead compound resulted in a 20-fold decrease in efficacy. acs.orgnih.gov This highlights the critical role of the N-H group in that particular interaction. acs.orgnih.gov Conversely, for other targets, N-methylation can be a favorable modification.

Substitutions on the phenyl ring of the benzimidazolone are also crucial. In the development of CXCR3 antagonists, a chlorine atom at the R2 position and a methyl group at the R3 position of a 1,2-disubstituted benzimidazole derivative showed maximum antagonism. nih.gov However, substitutions at the 5- and 6-positions were found to be detrimental to the activity. nih.gov

The nature and position of substituents on linked moieties also play a significant role. For derivatives acting as 5-HT7 receptor ligands, the affinity was observed to increase as the substituents on a linked phenyl ring were more distant from the central benzimidazolinone scaffold. lookchem.com The introduction of a methyl group on the benzimidazolone's aromatic ring had a negative impact on 5-HT7 affinity but improved affinity for 5-HT1A receptors. lookchem.com

Table 1: Inhibitory Activity of this compound Derivatives against EZH2

| Compound | EZH2 WT IC50 (nM) | EZH2 Y641F IC50 (nM) | EZH2 Y641N IC50 (nM) | Karpas-422 cell proliferation IC50 (nM) |

| Tazemetostat | 1.20 | 0.37 | 0.85 | 35.01 ± 1.28 |

| N40 | 0.32 | 0.03 | 0.08 | 3.52 ± 1.23 |

| Data sourced from a study on novel pyridone-benzamide derivatives. bohrium.comnih.gov |

Ligand-Based and Property-Based Design Strategies

The development of this compound derivatives has significantly benefited from both ligand-based and property-based design strategies. These computational approaches aim to optimize the pharmacological profile of lead compounds by improving their potency, selectivity, and pharmacokinetic properties. acs.orgupmbiomedicals.com

Ligand-based design focuses on the knowledge of known active molecules, even without a detailed understanding of the target's three-dimensional structure. In the development of EZH2 inhibitors, a new series of lactam-derived compounds was designed using ligand-based strategies to address metabolic stability and solubility issues of a previous lead. acs.org This involved replacing a dimethylisoxazole group with an sp3 hybridized carbon atom at the 7-position of the lactam moiety, leading to optimized physicochemical properties and potency. acs.org

Property-based design , on the other hand, prioritizes the optimization of absorption, distribution, metabolism, and excretion (ADME) properties from the early stages of drug discovery. An analysis of the relationship between calculated log D (clogD) values and in vitro metabolic stability and permeability parameters helped identify a clogD range that increased the likelihood of achieving favorable ADME profiles. acs.org This strategy was instrumental in the identification of a development candidate, PF-06821497, which exhibited a superior balance of potency and pharmaceutical properties. acs.org